molecular formula C4H10N2 B8049991 trans-Cyclobutane-1,2-diamine

trans-Cyclobutane-1,2-diamine

Cat. No.: B8049991
M. Wt: 86.14 g/mol
InChI Key: VHCQWQAYVBRQQC-QWWZWVQMSA-N
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Description

trans-Cyclobutane-1,2-diamine: is a cyclobutane derivative with two amino groups attached to the first and second carbon atoms in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclobutane-1,2-diamine typically involves the cycloaddition of suitable precursors followed by functional group transformations. One common method is the stereoselective synthesis from β-amino acid derivatives, which are obtained from chiral half-esters . Another approach involves the use of classical malonate alkylation chemistry to construct the cyclobutane ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. scalable synthetic methodologies have been developed for related cyclobutane derivatives, which can be adapted for large-scale production .

Chemical Reactions Analysis

Types of Reactions: trans-Cyclobutane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted cyclobutane compounds .

Comparison with Similar Compounds

  • cis-Cyclobutane-1,2-diamine
  • trans-Cyclopentane-1,2-diamine
  • trans-Cyclohexane-1,2-diamine
  • 6-amino-3-azaspiro[3.3]heptane
  • 3,6-diaminospiro[3.3]heptane

Comparison: trans-Cyclobutane-1,2-diamine is unique due to its trans configuration, which imparts distinct steric and electronic properties compared to its cis counterpart. This configuration can influence its reactivity and the stability of the complexes it forms. Compared to larger ring systems like trans-Cyclohexane-1,2-diamine, this compound offers a more rigid and constrained structure, which can be advantageous in certain applications .

Properties

IUPAC Name

(1R,2R)-cyclobutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c5-3-1-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCQWQAYVBRQQC-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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